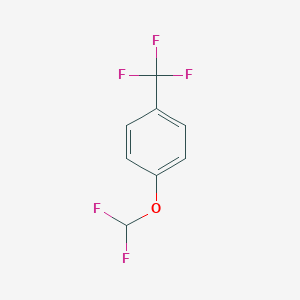
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene, commonly known as DFMTB, is a chemical compound with the molecular formula C8H4F5O. It is a colorless liquid that is widely used in scientific research due to its unique properties. DFMTB is a fluorinated benzene derivative that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of DFMTB is not fully understood, but it is thought to act through multiple pathways. In cancer cells, DFMTB has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In imaging applications, DFMTB acts as a fluorescent probe due to its ability to absorb and emit light in the visible range.
Efectos Bioquímicos Y Fisiológicos
DFMTB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, DFMTB induces the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death. DFMTB has also been shown to inhibit the migration and invasion of cancer cells. In imaging applications, DFMTB has been shown to have excellent photostability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMTB has several advantages for use in laboratory experiments. It is easy to synthesize, has good yields, and is readily available. DFMTB also has unique optical and chemical properties that make it useful in various applications. However, DFMTB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of DFMTB. In medicinal chemistry, DFMTB could be further investigated for its potential use as an anti-cancer drug. In imaging applications, DFMTB could be modified to improve its optical properties and increase its specificity for certain cell types. DFMTB could also be used as a building block for the synthesis of new materials with unique properties. Overall, DFMTB is a promising compound with significant potential for various scientific applications.
Métodos De Síntesis
DFMTB can be synthesized through several methods, including the reaction of 4-(trifluoromethyl)phenol with difluoromethyl ether in the presence of a catalyst. Another method involves the reaction of 4-(trifluoromethyl)phenol with difluoromethyl sulfide in the presence of a base. Both methods yield high purity DFMTB with good yields.
Aplicaciones Científicas De Investigación
DFMTB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DFMTB has been shown to possess potent anti-cancer activity against several cancer cell lines, including breast, lung, and prostate cancer. DFMTB has also been investigated for its potential use as a fluorescent probe for imaging applications due to its unique optical properties.
Propiedades
IUPAC Name |
1-(difluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-5(2-4-6)8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJMJSMVLPNFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453032 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
156570-16-0 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

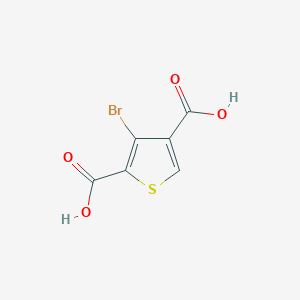
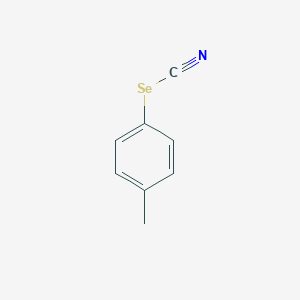
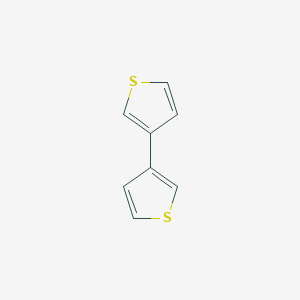
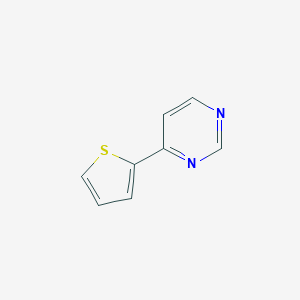
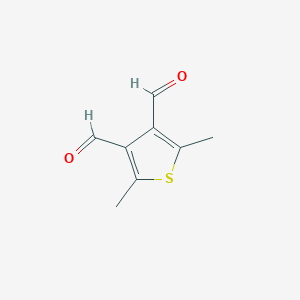
![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)
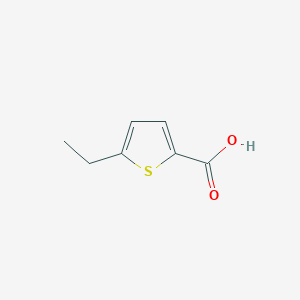
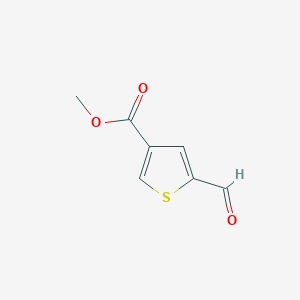
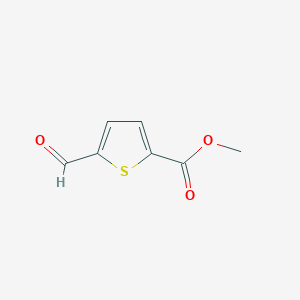
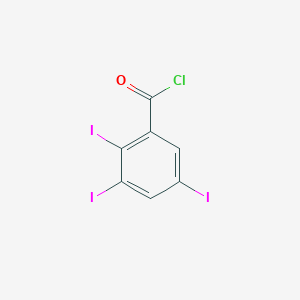
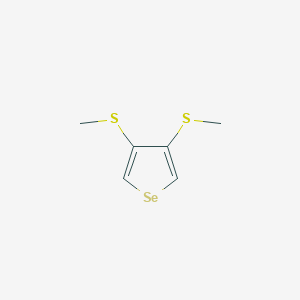
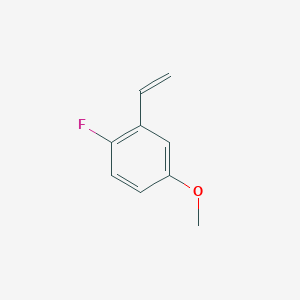
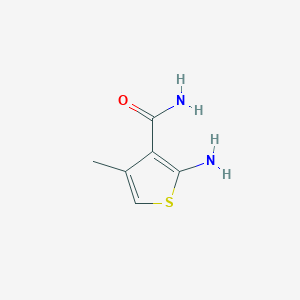
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)